molecular formula C13H10N2 B13901241 2-Naphthyl imidazole

2-Naphthyl imidazole

Cat. No.: B13901241
M. Wt: 194.23 g/mol
InChI Key: CGKIWDGOFLFAEZ-UHFFFAOYSA-N
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Description

2-Naphthyl imidazole is a heterocyclic compound that features an imidazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl imidazole typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions, which are efficient and cost-effective. These reactions typically involve the use of naphthaldehyde, substituted benzil, and ammonium acetate in an acetic acid medium . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthylamines .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-naphthalen-2-yl-1H-imidazole

InChI

InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-9H,(H,14,15)

InChI Key

CGKIWDGOFLFAEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=CN3

Origin of Product

United States

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